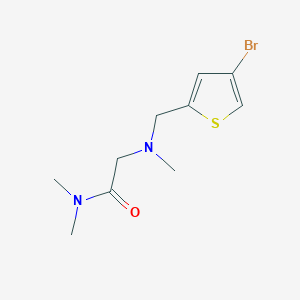

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide

Beschreibung

Chemical Structure and Properties 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide (CAS: 1095519-58-6) is a brominated thiophene-containing acetamide derivative. Its molecular formula is C₁₀H₁₄BrN₂OS, with a molar mass of 297.20 g/mol. The compound features a 4-bromothiophene ring linked via a methylamino group to an N,N-dimethylacetamide moiety . This structure combines electron-withdrawing (bromine) and electron-donating (thiophene) groups, which may influence its reactivity and biological activity.

Its discontinued commercial availability (CymitQuimica, Ref: 10-F705410) indicates prior use in research, possibly as an intermediate in pharmaceuticals or agrochemicals .

Eigenschaften

Molekularformel |

C10H15BrN2OS |

|---|---|

Molekulargewicht |

291.21 g/mol |

IUPAC-Name |

2-[(4-bromothiophen-2-yl)methyl-methylamino]-N,N-dimethylacetamide |

InChI |

InChI=1S/C10H15BrN2OS/c1-12(2)10(14)6-13(3)5-9-4-8(11)7-15-9/h4,7H,5-6H2,1-3H3 |

InChI-Schlüssel |

MNJGSORNFGAIMK-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)CN(C)CC1=CC(=CS1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine atom.

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives without the bromine atom.

Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Wirkmechanismus

The mechanism of action of 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Comparative Insights

Bioactivity and Substituent Effects

- The thiophene ring in the target compound and N-(4-Bromophenyl)-2-(2-thienyl)acetamide () is associated with antimycobacterial activity, suggesting that bromothiophene derivatives may have pharmacological relevance. In contrast, replacing thiophene with a chloropyridine group () led to diminished bioactivity, highlighting the importance of the thiophene moiety in maintaining efficacy .

Conversely, 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide () incorporates a nitro group, increasing polarity and possibly altering solubility .

This property is critical in drug design, as rigid molecules often exhibit better target binding.

Synthetic Utility DMA is widely used as a solvent in peptide coupling and metal-catalyzed reactions (). The target compound’s structural complexity suggests it could serve as a building block in synthesizing more elaborate molecules, such as the tetrahydroisoquinoline derivatives described in .

Research Findings and Implications

- Thiophene vs. Pyridine Derivatives : demonstrates that bioisosteric replacement of thiophene with pyridine reduces insecticidal activity, underscoring the thiophene ring’s unique electronic profile .

- Solvent Effects : DMA’s role in facilitating high-temperature reactions (e.g., nickel-catalyzed C–O bond cleavage in ) suggests that the target compound’s acetamide group could enhance solubility in similar synthetic protocols .

- Safety and Handling : The target compound’s safety data () includes precautions against heat and ignition sources, aligning with general acetamide handling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.